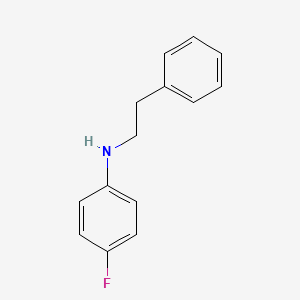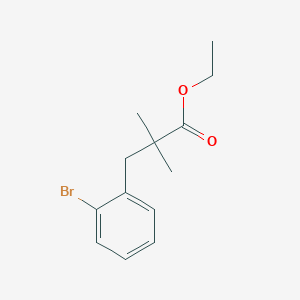![molecular formula C22H21F2N7O2 B8405669 4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)aniline CAS No. 1246203-34-8](/img/structure/B8405669.png)
4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)aniline is a complex organic compound that features a benzimidazole core substituted with a difluoromethyl group, a methoxy group, and a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)aniline typically involves multiple steps. One common route starts with the preparation of the benzimidazole core, followed by the introduction of the difluoromethyl and methoxy groups. The morpholine ring is then attached through a nucleophilic substitution reaction. The final step involves the formation of the triazine ring, which is achieved through a cyclization reaction under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .
化学反応の分析
Types of Reactions
4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The difluoromethyl group can be reduced to a methyl group.
Substitution: The morpholine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while substitution of the morpholine ring can yield various substituted derivatives .
科学的研究の応用
4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Used in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)aniline involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. The difluoromethyl group enhances the compound’s stability and bioavailability, while the morpholine ring improves its solubility and pharmacokinetic properties .
類似化合物との比較
Similar Compounds
tert-Butyl (4-{4-[2-(difluoromethyl)-4-methoxy-1H-benzimidazol-1-yl]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}phenyl)carbamate: Similar structure but with a tert-butyl carbamate group.
4-[4-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]aniline: Similar structure but without the aniline group.
Uniqueness
What sets 4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)aniline apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the difluoromethyl group enhances its stability, while the morpholine ring improves its solubility and pharmacokinetic profile .
特性
CAS番号 |
1246203-34-8 |
|---|---|
分子式 |
C22H21F2N7O2 |
分子量 |
453.4 g/mol |
IUPAC名 |
4-[4-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]aniline |
InChI |
InChI=1S/C22H21F2N7O2/c1-32-16-4-2-3-15-17(16)26-20(18(23)24)31(15)22-28-19(13-5-7-14(25)8-6-13)27-21(29-22)30-9-11-33-12-10-30/h2-8,18H,9-12,25H2,1H3 |
InChIキー |
DOJXCIFLJWOVSY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1N=C(N2C3=NC(=NC(=N3)C4=CC=C(C=C4)N)N5CCOCC5)C(F)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-Bromo-7-bromomethyl-benzo[b]thiophene](/img/structure/B8405649.png)





